molecular formula C17H16ClN3O2S B13891943 tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate

Cat. No.: B13891943
M. Wt: 361.8 g/mol
InChI Key: NZEIUZFBVHVDKZ-UHFFFAOYSA-N
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Description

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate: is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by reacting methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. The diol is then chlorinated using phosphorus oxychloride to yield 2,4-dichlorothieno[2,3-d]pyrimidine. The final step involves the reaction of this intermediate with tert-butyl (4-aminophenyl)carbamate in the presence of a palladium catalyst to form the desired compound .

Chemical Reactions Analysis

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome bd oxidase, it disrupts the oxidative phosphorylation pathway in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate include other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C17H16ClN3O2S

Molecular Weight

361.8 g/mol

IUPAC Name

tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate

InChI

InChI=1S/C17H16ClN3O2S/c1-17(2,3)23-16(22)21(11-7-5-4-6-8-11)14-13-12(9-10-24-13)19-15(18)20-14/h4-10H,1-3H3

InChI Key

NZEIUZFBVHVDKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=NC3=C2SC=C3)Cl

Origin of Product

United States

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